molecular formula C10H18N2 B12865575 4-(Piperidin-4-yl)pentanenitrile

4-(Piperidin-4-yl)pentanenitrile

Cat. No.: B12865575
M. Wt: 166.26 g/mol
InChI Key: CLVOPPCUDKHZCJ-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)pentanenitrile is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-yl)pentanenitrile typically involves the reaction of piperidine with a suitable nitrile precursor. One common method is the alkylation of piperidine with 4-bromopentanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used can be dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, palladium or platinum catalysts can be employed to facilitate the reaction, and the process can be scaled up using large reactors and automated systems .

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-4-yl)pentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitrile group can yield primary amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a metal catalyst.

    Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with metal catalysts (e.g., palladium, platinum).

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

    Oxidation: Amides, carboxylic acids.

    Reduction: Primary amines.

    Substitution: Ketones, alcohols.

Scientific Research Applications

4-(Piperidin-4-yl)pentanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)pentanenitrile depends on its specific application. In the context of medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. For example, it can interact with neurotransmitter receptors in the brain, influencing the release and uptake of neurotransmitters such as dopamine and serotonin. The molecular targets and pathways involved can vary, but they often include key proteins and enzymes related to neurological function .

Comparison with Similar Compounds

Uniqueness: 4-(Piperidin-4-yl)pentanenitrile is unique due to its specific structure, which combines the piperidine ring with a nitrile group and a pentane chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

4-piperidin-4-ylpentanenitrile

InChI

InChI=1S/C10H18N2/c1-9(3-2-6-11)10-4-7-12-8-5-10/h9-10,12H,2-5,7-8H2,1H3

InChI Key

CLVOPPCUDKHZCJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC#N)C1CCNCC1

Origin of Product

United States

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